5-[1-[(2-Aminophenyl)imino]ethyl]-1,6-dihydroxy-4-methyl-2(1H)-pyridinone
Overview
Description
Synthesis Analysis
The synthesis of complex organic molecules like this compound often involves multi-step chemical reactions. A related synthesis approach involves the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives in an EtOH/TEA solution at room temperature, leading to various substituted pyridine derivatives (Mohamed, 2021). Another approach starts from 2,6-dihydroxy-3-cyano-4-methyl pyridine, which reacts under specific conditions to yield substituted pyridine carboxylates, indicating a potential route for synthesizing related compounds (Kumar & Mashelker, 2006).
Molecular Structure Analysis
The molecular structure of such compounds is often confirmed using spectroscopic techniques and elemental analysis. For instance, the structure of bis{2,6-bis[(2-hydroxy-5-methylphenyl)iminomethyl]pyridine} monohydrate was elucidated through Schiff base condensation, demonstrating the role of hydrogen bonding and π–π interactions in the dimerization and further linkage of molecules, which could provide insights into the structural aspects of similar compounds (Kose & McKee, 2011).
Chemical Reactions and Properties
The chemical reactions of such molecules can vary widely depending on their functional groups. For example, the reaction of ethyl 6-acetylpyridine-2-carboxylate with an imino ligand precursor led to the formation of a cobalt complex, showcasing the compound's ability to participate in coordination chemistry and catalytic activities (Sun, Zhao, & Gao, 2007).
Physical Properties Analysis
The physical properties of such compounds, including their crystalline structure, can be determined using X-ray crystallography. For instance, the analysis of ethyl 4-hydroxy-2,6-diphenyl-5-(phenylsulfanyl)pyridine-3-carboxylate revealed its nearly planar structure and the stabilization of its crystal structure through various intermolecular interactions, providing a basis for understanding the physical properties of related compounds (Suresh et al., 2007).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, can be inferred from the molecule's functional groups and overall structure. For example, the synthesis of 1,2-dihydro-5-(substituted phenyl)-2(1H)-pyridinones and their evaluation for inotropic activity highlight the potential bioactivity and chemical behavior of similar pyridinone derivatives (Sircar et al., 1987).
Scientific Research Applications
Synthesis of Complex Compounds
5-[1-[(2-Aminophenyl)imino]ethyl]-1,6-dihydroxy-4-methyl-2(1H)-pyridinone and related compounds have been utilized in the synthesis of various complex organic compounds. For instance, Mohamed (2021) describes the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives and their reactions, indicating a broad applicability in organic chemistry (Mohamed, 2021).
Antituberculosis Activity
Compounds similar to 5-[1-[(2-Aminophenyl)imino]ethyl]-1,6-dihydroxy-4-methyl-2(1H)-pyridinone have shown potential in medicinal chemistry, particularly in antituberculosis activity. Ivanov et al. (1997) synthesized derivatives with antituberculosis properties, showcasing the medical potential of these compounds (Ivanov, Stoyanov, Denkova, & Dimitrov, 1997).
Antibacterial Applications
Another significant application is in the field of antibacterials. Li-fen (2011) conducted a study on the synthesis and antibacterial activities of 2-(1-((2-aminophenyl) imino) ethyl)-5-methoxyphenol and its complexes, demonstrating enhanced antibacterial activity against Escherichia coli (Li-fen, 2011).
Polymerization Precatalysts
In the area of polymer science, such compounds have been explored as pre-catalysts for polymerization. Lovett et al. (2018) investigated imino- and amino-pyridine ligands, including derivatives of the compound , for their role in nickel(II) ethylene polymerization catalysts (Lovett, Thierer, Santos, Hardie, Dougherty, Piro, Kassel, Cromer, Coughlin, & Zubris, 2018).
Potential in HIV-1 Treatment
There's also significant research into the potential use of these compounds in treating HIV-1. Wai et al. (1993) synthesized and tested 2-pyridinone derivatives, closely related to the compound , for their inhibitory activity against HIV-1 reverse transcriptase (Wai, Williams, Bamberger, Fisher, Hoffman, Hudcosky, Mactough, Rooney, Saari, & Thomas, 1993).
Future Directions
properties
IUPAC Name |
5-[N-(2-aminophenyl)-C-methylcarbonimidoyl]-1,6-dihydroxy-4-methylpyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-8-7-12(18)17(20)14(19)13(8)9(2)16-11-6-4-3-5-10(11)15/h3-7,19-20H,15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGJLINMLDNLWOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=C1C(=NC2=CC=CC=C2N)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[1-[(2-Aminophenyl)imino]ethyl]-1,6-dihydroxy-4-methyl-2(1H)-pyridinone | |
CAS RN |
345893-91-6 | |
Record name | 5-[1-[(2-Aminophenyl)imino]ethyl]-1,6-dihydroxy-4-methyl-2(1H)-pyridinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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